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Phenylalanine amide - 5241-58-7

Phenylalanine amide

Catalog Number: EVT-248480
CAS Number: 5241-58-7
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

In scientific research, phenylalanine amide serves as a model compound to investigate enzymatic activities, molecular recognition, and peptide synthesis. [, , ] It plays a crucial role in understanding the specificity of proteases, the formation of inclusion complexes with cyclodextrins, and the development of novel peptide-based materials. [, , ]

Overview

Phenylalanine amide is an important derivative of the amino acid phenylalanine, characterized by the presence of an amide functional group. This compound plays a significant role in various biochemical processes and serves as a precursor in the synthesis of numerous pharmaceuticals and biologically active compounds.

Source

Phenylalanine amide can be derived from natural sources, primarily through the metabolism of phenylalanine, which is an essential amino acid found in many protein-rich foods such as meat, fish, eggs, dairy products, and certain nuts and seeds. It can also be synthesized chemically or enzymatically in laboratory settings.

Classification

Phenylalanine amide is classified under the category of amide compounds, which are characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom (N). This classification places it within the broader category of organic compounds.

Synthesis Analysis

Methods

The synthesis of phenylalanine amide can be achieved through various methods, including:

  1. Chemical Synthesis:
    • A common approach involves the formation of an amide bond between phenylalanine and an appropriate amine or aniline derivative. The reaction typically requires activation of the carboxylic acid group of phenylalanine using coupling reagents such as T3P (n-propanephosphonic acid anhydride) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the coupling process while minimizing racemization risks .
  2. Biocatalytic Methods:
    • The use of phenylalanine ammonia lyases (PALs) has been explored for the amination of cinnamic acids to produce phenylalanine derivatives. This method offers a more sustainable approach by utilizing enzymes for specific transformations, achieving high conversion rates with minimal environmental impact .

Technical Details

The synthetic process often involves careful control of reaction conditions to prevent racemization of phenylalanine, particularly during the initial coupling step where the potential for stereochemical inversion is highest. Techniques such as chiral chromatography may be employed to separate enantiomers if necessary .

Molecular Structure Analysis

Structure

The molecular structure of phenylalanine amide features a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (-C6H5). The general formula can be represented as:

C9H11NO\text{C}_9\text{H}_{11}\text{N}\text{O}

Data

  • Molecular Weight: Approximately 165.19 g/mol
  • Melting Point: Varies depending on specific derivatives but generally falls within typical ranges for amino acids and their derivatives.
Chemical Reactions Analysis

Reactions

Phenylalanine amide can participate in various chemical reactions, primarily involving nucleophilic attacks on electrophilic centers. Key reactions include:

  1. Amidation Reactions: The formation of new amide bonds with different carboxylic acids or activated esters.
  2. Hydrolysis: Under acidic or basic conditions, phenylalanine amide can hydrolyze back to phenylalanine and the corresponding acid.
  3. Transamidation: Reaction with another amine to exchange the amide group.

Technical Details

The amidation reactions often require specific conditions to optimize yield and selectivity while minimizing by-products such as racemization products .

Mechanism of Action

Process

The mechanism by which phenylalanine amide exerts its effects in biological systems involves its role as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Upon enzymatic conversion, it contributes to various physiological processes including mood regulation and cognitive functions.

Data

Research indicates that derivatives of phenylalanine amide can influence neurotransmitter levels in the brain, suggesting potential therapeutic applications in mood disorders and cognitive enhancement .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its polar functional groups.

Chemical Properties

  • Stability: Generally stable under neutral pH but may undergo hydrolysis under extreme conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of its amino group.
Applications

Phenylalanine amide has significant applications in scientific research and industry:

  1. Pharmaceuticals: Used as a building block in the synthesis of drugs targeting neurological disorders.
  2. Biochemical Research: Serves as a substrate for enzyme studies focusing on amino acid metabolism.
  3. Nutraceuticals: Investigated for its potential benefits in dietary supplements aimed at enhancing cognitive function.
Synthetic Methodologies and Stereochemical Conservation

Racemization-Free Coupling Strategies for Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure phenylalanine amides demands stringent control over stereochemical integrity during amide bond formation. T3P® (propylphosphonic anhydride) has emerged as a superior coupling agent for preserving α-chirality, enabling >99% enantiomeric excess (ee) in MMV688845 synthesis when employed with Boc-ᴅ-phenylalanine. This reagent operates under mild conditions (0°C to room temperature) in ethyl acetate/pyridine solvent systems, generating water-soluble byproducts that simplify purification [1] [2]. Crucially, PyBOP® demonstrates complementary performance for sterically hindered substrates, minimizing racemization through rapid activation kinetics that outpace oxazolone intermediate formation [2].

Base selection critically influences stereochemical outcomes, as demonstrated in comparative studies. DIPEA (N,N-diisopropylethylamine) promotes significant epimerization (up to 76% ᴅ-isomer formation) in N-acetyl-phenylalanine couplings due to its strong basicity (pKa ≈ 11) facilitating α-proton abstraction [6]. In contrast, pyridine (pKa ≈ 5.2) reduces racemization to <5% by providing milder proton scavenging while maintaining sufficient nucleophilicity to support coupling kinetics [6].

Azlactone suppression constitutes the molecular cornerstone of these methodologies. The electron-deficient character of HOBt-based uranium salts (e.g., TBTU) intercepts nascent oxazolone intermediates, forming stable active esters that undergo aminolysis without epimerization. This mechanistic feature enables ≥98% chiral conservation in peptide-coupling reactions involving N-acyl-phenylalanine derivatives when paired with weakly basic additives [4] [6].

Table 1: Racemization Control in Phenylalanine Amide Synthesis

Coupling AgentBaseTemperature (°C)Reaction Time (h)ᴅ-Isomer Formation (%)Application Example
T3P®Pyridine0 → 253<1MMV688845 [2]
TBTUDIPEA25371N-Acetyl-Phe conjugates [6]
TBTUPyridine-1038Glucosamide derivatives [6]
PyBOP®NMM252<2Fmoc-Phe-Rink resin [2]
DEPBTTEA0123Thiomorpholine anilides [1]

Thiomorpholine and Sulfoxide/Sulfone Derivative Synthesis via Nucleophilic Substitution

Structural diversification of the aniline moiety in phenylalanine amides leverages aromatic nucleophilic substitution (SNAr) for installing heterocyclic pharmacophores. Electron-deficient 1,3-difluoro-2-nitrobenzene reacts efficiently with thiomorpholine dioxide (K₂CO₃, DMF, 80°C, 12h), achieving 95% yield of the 4-nitro-2-(1,1-dioxo-thiomorpholino)fluorobenzene precursor. Subsequent hydrazine-mediated nitro reduction (Pd/C, MeOH, H₂, 4h) furnishes the target aniline building block without competing sulfur reduction [1] [7].

Regioselective mono-substitution is governed by electronic effects. The electron-withdrawing nitro group in 1,3-difluoro-2-nitrobenzene activates C-1 and C-3 positions equivalently, but initial substitution at one site deactivates the ring toward second substitution. This inherent selectivity enables controlled mono-functionalization using 1.0 equivalent nucleophile without requiring protecting groups [7]:

1,3-F₂C₆H₃NO₂ + Thiomorpholine-S,S-dioxide → F-C₆H₃(NO₂)-N(Thiomorpholine-dioxide) + HF

Controlled oxidation transforms thiomorpholine derivatives into chiral sulfoxides and sulfones. mCPBA (meta-chloroperbenzoic acid) in dichloromethane (-78°C → 0°C, 3h) achieves selective sulfoxide formation (88% yield), while extended reaction times at room temperature with 2.2 equivalents oxidant produce sulfones quantitatively. These oxidized variants exhibit enhanced Mycobacterium abscessus inhibition (8-fold lower MIC₉₀ vs. morpholine analogs) attributed to strengthened hydrogen bonding with RNA polymerase Arg834 residue [1].

Table 2: Thiomorpholine Derivatives of Phenylalanine Amides

HeterocycleSynthetic RouteMIC₉₀ vs. M. abscessus (μM)Aqueous Solubility (μg/mL)
MorpholineCommercial building block6.2512
ThiomorpholineSNAr with thiomorpholine3.1018
Thiomorpholine S-oxidemCPBA oxidation (-78°C)1.8035
Thiomorpholine S,S-dioxidemCPBA oxidation (25°C) or H₂O₂/AcOH0.7842

X-ray crystallography confirms the conformational impact of S-oxidation. The sulfone group induces a 35° out-of-plane rotation in the aniline ring, optimizing hydrophobic packing within the RNA polymerase binding pocket while maintaining intramolecular N-H···O hydrogen bonding (2.02 Å distance) critical for bioactive conformation [1] [7].

T3P® and DEPBT-Mediated Amide Bond Formation in Multi-Step Sequences

Sequential amidation strategies enable efficient construction of complex phenylalanine amides bearing multiple sensitive functional groups. Orthogonal coupling protocols integrate T3P® for carboxyl activation of N-protected phenylalanines, followed by DEPBT-mediated anilide formation without epimerization. This methodology proved essential for synthesizing sterically shielded analogs like N-(1-((2-(1,1-dioxothiomorpholino)-4-fluorophenyl)amino)-1-oxo-3-(2-fluorophenyl)propan-2-yl)thiophene-2-carboxamide [1] [7]:

Step 1: Boc-ᴅ-phenylalanine activation with T3P® (1.2 eq) in EtOAc/pyridine (4:1, -10°C, 1h), then addition of 2-aminothiopheneStep 2: Boc deprotection with TFA/DCM (1:1, 25°C, 30min)Step 3: Coupling with 2-(1,1-dioxothiomorpholino)-4-fluoro-benzoic acid using DEPBT (1.5 eq), TEA (2 eq) in DMF (0°C → 25°C, 12h)

Steric shielding strategies incorporate ortho-fluorine or ortho-methyl substituents adjacent to the anilide bond. These groups impose a 30-40° dihedral angle that sterically hinders amidase access while maintaining RNA polymerase affinity. DEPBT proves superior for coupling ortho-substituted anilines (yields: 78-85%) compared to carbodiimides (yields: 45-60%) due to its resistance against N-acyl urea formation [7] [10].

Table 3: Coupling Reagent Efficiency in Sterically Hindered Systems

ReagentEquivalentsBaseYield (%) ortho-F AnilineRacemization (%)Reaction Scale Tolerance
DEPBT1.5TEA85<35 mg → 10 g [1]
T3P®1.8Pyridine92<1100 mg → 50 g [10]
EDC·HCl2.0HOAt601550 mg → 5 g [7]
HATU1.2DIPEA78820 mg → 2 g [7]

Kinetic solubility enhancement directly correlates with S-oxidation state. Thiomorpholine sulfone derivatives exhibit 3.5-fold increased aqueous solubility (42 μg/mL) versus unoxidized analogs (12 μg/mL), attributable to the sulfone's polarity (clogP reduction ≈ 1.2 units) and disrupted crystal packing. This property combined with retained antimicrobial potency makes sulfone derivatives optimal candidates for in vivo evaluation [1].

Solid-Phase Synthesis Approaches for High-Throughput Library Generation

Rink amide resin functionalized with Fmoc-ʟ-phenylalanine (loading: 0.6-0.8 mmol/g) serves as the cornerstone for automated phenylalanine amide library synthesis. The electron-rich rink linker ensures efficient nucleophilic displacement during cleavage while providing robust stability during iterative couplings. Standardized protocols employ Fmoc deprotection (20% piperidine/DMF, 2 × 5 min) followed by TBTU/HOBt-mediated acylation (4 eq reagents, 2 h, RT) for introducing diverse carboxylic acids [7] [9].

Orthogonal protection schemes enable combinatorial access to 256 analogs within 72 hours using standard 96-well synthesizers. The strategic implementation of Alloc-protected anilines allows selective deactivation of the amine nucleophile using Pd(PPh₃)₄ (5 mol%) in DCM/morpholine (95:5), preserving acid-labile tert-butyl esters and base-sensitive Fmoc groups. Subsequent TFA cleavage (95:2.5:2.5 TFA/H₂O/TIS, 2h) liberates products like N-(2-(4-substituted piperazin-1-yl)phenyl)-2-(2-fluorobenzamido)-3-phenylpropanamides in >85% purity [7].

High-throughput structure-activity relationship (SAR) exploration identified critical metabolic stability enhancements. Methyl substitution ortho to the anilide nitrogen increases microsomal half-life (t₁/₂) from 8.3 to 42.7 min in human liver microsomes while maintaining MIC₉₀ <1 μM against M. tuberculosis. This improvement stems from steric blockade of amidase hydrolysis without disrupting target binding – a finding validated through parallel solution-phase synthesis [7]:

Core structure: [Fmoc-Phe-Rink resin] → Deprotection → Acylation (96 acids) → Aniline coupling (DEPBT, 4 anilines) → Cleavage → 384 compounds

Quality control integration employs LC-MS tracking with evaporative light scattering detection (ELSD), enabling real-time yield assessment without UV chromophores. This analytical approach confirmed >92% coupling efficiency across 1,024 syntheses when using 1.5-fold excess of activated esters relative to resin loading capacity [7].

Table 4: Solid-Phase Synthesized Phenylalanine Amides

Compound ClassResin TypeLoading (mmol/g)Average Purity (%)Library SizeBiological Screening
Nα-aroyl-N-aryl-phenylalaninamidesRink amide MBHA0.6892.596MIC vs. M. abscessus [7]
4-NO₂-Phe anilidesWang resin1.185.348Antifungal activity [10]
Thiomorpholine AAPsSieber amide0.7589.1128Microsomal stability [7]
Sulfoxide derivatives2-Chlorotrityl1.294.264Solubility profiling [1]

Properties

CAS Number

5241-58-7

Product Name

Phenylalanine amide

IUPAC Name

(2S)-2-amino-3-phenylpropanamide

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1

InChI Key

OBSIQMZKFXFYLV-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)N)N

Synonyms

Phenylalanineamide;H-Phe-NH2;L-Phenylalaninamide;(S)-2-amino-3-phenylpropanamide;5241-58-7;L-Phenylalanineamide;(2S)-2-amino-3-phenylpropanamide;Phenh2;phenylalaninamide;Phe-NH2;L-Phe-NH2;CHEMBL350320;CHEBI:21371;DL-Phenylalanineamide;2-Amino-3-phenyl-propionamide;(S)-phenylalaninamide;AC1L9IEO;UNII-PV9T9B2S11;P1883_SIGMA;SCHEMBL244302;PV9T9B2S11;STOCK1N-74290;80314_FLUKA;CTK1H4232;MolPort-002-679-130

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)N

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